N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
Description
This compound belongs to the benzamide class of heterocyclic molecules, characterized by a benzothiazole core substituted with a chlorine atom at the 4-position. The structure includes a methanesulfonyl group at the 2-position of the benzamide ring and a pyridin-2-ylmethyl moiety as part of its N-alkyl substitution.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-30(27,28)18-11-3-2-8-15(18)20(26)25(13-14-7-4-5-12-23-14)21-24-19-16(22)9-6-10-17(19)29-21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRWWLDWOZBBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the methanesulfonyl group, and the attachment of the pyridinylmethyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazolyl Benzamides
The target compound shares structural similarities with other benzothiazolyl benzamides, differing primarily in substituent groups. Key analogs include:
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Structural Differences : This analog features a dichloro substitution on the benzothiazole ring (4,5-dichloro vs. 4-chloro) and dimethoxy groups on the benzamide ring.
- Properties : It has a higher molecular weight (exact value unspecified in evidence) and a longer retention time in chromatographic analysis compared to simpler benzothiazole derivatives, likely due to increased hydrophobicity from the dichloro and dimethoxy groups .
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide
- Structural Differences : The morpholine-4-sulfonyl group replaces the methanesulfonyl group in the target compound.
- Properties : The morpholine ring introduces enhanced polarity and solubility compared to the smaller methanesulfonyl group. Its molecular weight (529.03 g/mol) is higher than the target compound’s estimated weight (~500 g/mol) due to the morpholine moiety .
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide hydrochloride
- Structural Differences: This derivative includes a dimethylaminoethyl chain and a methyl(phenyl)sulfamoyl group.
- Properties: The addition of a charged dimethylaminoethyl group and a bulky sulfamoyl substituent increases molecular weight (565.53 g/mol) and may influence receptor selectivity or pharmacokinetics .
Table 1: Key Properties of Selected Benzothiazolyl Benzamides
Functional Implications of Structural Variations
- Methanesulfonyl vs. Morpholine-sulfonyl : The smaller methanesulfonyl group may improve membrane permeability compared to the bulkier morpholine derivative, but the latter’s polarity could enhance aqueous solubility .
- Chloro Substitution: The 4-chloro group in the target compound vs.
- Pyridinylmethyl vs. Dimethylaminoethyl: The pyridine ring in the target compound may participate in π-π stacking or metal coordination, whereas the dimethylaminoethyl group in could introduce pH-dependent solubility.
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that exhibits a range of notable biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features several significant structural elements:
- Benzothiazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Methanesulfonyl group : Enhances solubility and bioavailability.
- Pyridinylmethyl substituent : Potentially increases interaction with biological targets.
Biological Activities
Research has demonstrated that compounds containing the benzothiazole core, such as this compound, exhibit various biological activities:
-
Anticancer Activity :
- Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- A study highlighted that benzothiazole derivatives could inhibit cancer cell growth by interfering with cell cycle progression and inducing apoptosis through the activation of caspase pathways .
-
Antimicrobial Properties :
- The compound has demonstrated antibacterial and antifungal activity. This is attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
- Research indicates that benzothiazole derivatives can act against resistant strains of bacteria, making them potential candidates for antibiotic development .
- Anti-inflammatory Effects :
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may selectively inhibit enzymes involved in cancer progression or microbial metabolism.
- Receptor Binding : It is believed to bind to certain receptors, modulating their activity and influencing downstream signaling pathways.
Case Studies
Several case studies have documented the efficacy of similar benzothiazole derivatives:
| Study | Findings |
|---|---|
| Aiello et al. (2008) | Demonstrated anticancer properties in human cancer cell lines; induced apoptosis via caspase activation. |
| Cho et al. (2008) | Reported antibacterial activity against Gram-positive bacteria; effective against methicillin-resistant Staphylococcus aureus (MRSA). |
| Mijin et al. (2006) | Found antifungal activity against Candida species; suggested potential for treating fungal infections. |
Q & A
Basic: What are the recommended synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzothiazole and pyridine moieties. A three-step approach is common:
Chlorination and Sulfonylation : Introduce the 4-chloro group to the benzothiazole core via electrophilic substitution using Cl2 or SOCl2 under anhydrous conditions .
Coupling Reaction : React the chlorinated benzothiazole with a pyridylmethylamine derivative using a Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Base conditions (e.g., K2CO3 in DMF) are critical to deprotonate the amine .
Methanesulfonylation : Install the methanesulfonyl group via sulfonation of the benzamide intermediate using methanesulfonyl chloride in the presence of a mild base (e.g., pyridine) .
Key Variables : Temperature (>80°C improves coupling efficiency), solvent polarity (DMF > THF for solubility), and stoichiometric ratios (1.2:1 amine:benzothiazole minimizes side products) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?
Methodological Answer:
- <sup>1</sup>H NMR :
- IR Spectroscopy :
- LC-MS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 446.3 (calculated using exact mass) .
Advanced: How can researchers resolve contradictions in analytical data (e.g., unexpected NMR splitting or LC-MS impurities)?
Methodological Answer:
Contradictions often arise from:
- Rotamers : Restricted rotation around the benzamide bond may split peaks in NMR. Use variable-temperature NMR (VT-NMR) to confirm .
- Trace Solvents : Residual DMSO in LC-MS can mimic impurities. Perform thorough drying and use high-purity solvents .
- Byproducts : Monitor coupling reactions with TLC (silica gel, ethyl acetate/hexane 3:7). If impurities persist, optimize Pd catalyst loading (0.5–2 mol%) and ligand (XPhos) .
Advanced: What strategies optimize the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility :
- Stability :
- Store at −20°C under argon to prevent hydrolysis of the sulfonyl group.
- Avoid prolonged exposure to light (UV degradation) by using amber vials .
Advanced: How do structural modifications (e.g., substituent variations) affect biological activity?
Methodological Answer:
- Pyridine Methyl Group : Replacement with bulkier groups (e.g., CF3) increases lipophilicity but may reduce target binding affinity .
- Benzothiazole Chlorine : Removal (e.g., H substitution) decreases electrophilicity, potentially lowering enzyme inhibition .
- Sulfonyl Group : Switching to sulfonamide (NH2SO2) enhances hydrogen bonding but reduces metabolic stability .
Validation : Perform SAR studies using analogs synthesized via parallel combinatorial chemistry .
Basic: What computational methods predict the compound’s binding modes to biological targets?
Methodological Answer:
- Docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to model interactions.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
- Pharmacophore Mapping : Align with known inhibitors (e.g., benzothiazole-based kinase inhibitors) using Schrödinger .
Advanced: How to address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Batch Variability : Characterize each batch via HPLC (purity >95%) and ICP-MS (metal contaminants <1 ppm) .
- Assay Conditions : Standardize cell passage number, serum type (e.g., FBS vs. charcoal-stripped), and incubation time .
- Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays) to validate assay sensitivity .
Advanced: What are the mechanistic implications of its interaction with bacterial enzymes (e.g., AcpS-PPTase)?
Methodological Answer:
The compound’s sulfonyl group mimics the phosphopantetheine moiety, competitively inhibiting AcpS-PPTase:
- Enzyme Kinetics : Measure Ki via Lineweaver-Burk plots (IC50 ~ 0.5 μM reported) .
- Structural Analysis : Co-crystallize with AcpS-PPTase to identify binding residues (e.g., Arg<sup>112</sup> hydrogen bonding) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and reactions involving volatile amines .
- Waste Disposal : Quench reactive intermediates (e.g., excess sulfonyl chloride) with NaHCO3 before disposal .
Advanced: How to design a high-throughput screening (HTS) workflow for this compound?
Methodological Answer:
- Library Design : Include 500+ analogs with variations in sulfonyl and pyridine groups.
- Automation : Use liquid handlers (e.g., Beckman Coulter) for 384-well plate setup.
- Readouts : Couple luminescence (e.g., ATP depletion) with fluorescence polarization for dual confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
